Cas no 847153-42-8 ((R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid)

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid
- (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
- Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
- (2R)-3-(TERT-BUTOXY)-2-[({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)METHYL]PROPANOIC ACID
- FD10255
- Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoicacid
- 847153-42-8
- DTXSID00719286
- (2R)-2-(tert-Butoxymethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- MFCD17012676
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoicacid
-
- MDL: MFCD17012676
- インチ: InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(21(25)26)12-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1
- InChIKey: PGPAKWBBCOPCSF-OAHLLOKOSA-N
- ほほえんだ: CC(C)(OC[C@H](C(O)=O)CNC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C
計算された属性
- せいみつぶんしりょう: 397.18892296g/mol
- どういたいしつりょう: 397.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 10
- 複雑さ: 550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 84.9Ų
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM185814-1g |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid |
847153-42-8 | 95% | 1g |
$683 | 2021-06-09 | |
Chemenu | CM185814-1g |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid |
847153-42-8 | 95% | 1g |
$*** | 2023-05-29 | |
abcr | AB390466-100mg |
Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid; . |
847153-42-8 | 100mg |
€842.20 | 2025-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743550-1g |
(r)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid |
847153-42-8 | 98% | 1g |
¥4895.00 | 2024-07-28 | |
abcr | AB390466-100 mg |
Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid |
847153-42-8 | 100 mg |
€892.00 | 2023-07-19 |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acidに関する追加情報
Recent Advances in the Application of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) in Chemical Biology and Pharmaceutical Research
The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxymethyl side chain, serves as a crucial intermediate in peptide synthesis and drug development. Recent studies have explored its utility in the synthesis of bioactive peptides, peptidomimetics, and as a building block for novel therapeutic agents.
One of the key advancements in the application of this compound is its role in solid-phase peptide synthesis (SPPS). Researchers have demonstrated its effectiveness in facilitating the incorporation of sterically hindered amino acids into peptide chains, thereby expanding the scope of peptide-based drug discovery. The Fmoc group provides excellent protection for the amino functionality, while the tert-butoxymethyl side chain enhances solubility and reduces aggregation during synthesis. These properties make it an invaluable tool for the production of complex peptides with high purity and yield.
In addition to its use in peptide synthesis, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid has been investigated for its potential in the development of protease inhibitors. Recent studies have shown that derivatives of this compound can act as potent inhibitors of specific proteases involved in diseases such as cancer and viral infections. The tert-butoxymethyl group, in particular, has been found to enhance the binding affinity and selectivity of these inhibitors, making them promising candidates for further preclinical evaluation.
Another notable application of this compound is in the field of bioconjugation. Researchers have utilized its reactive carboxyl group to link peptides and other biomolecules to various carriers, such as nanoparticles and polymers, for targeted drug delivery. This approach has shown promise in improving the pharmacokinetics and therapeutic efficacy of peptide-based drugs. The Fmoc group, which can be selectively removed under mild conditions, allows for precise control over the conjugation process, ensuring high specificity and reproducibility.
Recent synthetic methodologies have also focused on optimizing the production of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid to meet the growing demand for high-quality intermediates in pharmaceutical research. Advances in catalytic asymmetric synthesis and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste. These developments are expected to further accelerate its adoption in both academic and industrial settings.
In conclusion, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid (CAS: 847153-42-8) continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its versatility in peptide synthesis, protease inhibition, and bioconjugation, coupled with recent improvements in synthetic methodologies, underscores its importance as a key building block for the development of next-generation therapeutics. Future research is likely to explore its applications in emerging areas such as personalized medicine and nanotechnology, further solidifying its position as a valuable tool in the scientific community.
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